1-(Imidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
“1-(Imidazo[1,2-a]pyridin-3-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods involve the use of specific reagents that are difficult to source, which significantly reduces the practical value of the proposed methods .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Bioactive Tri-Substituted-Condensed-Imidazopyridines Synthesis
The compound 1-(2-methyl-8-aryl-substitued-imidazo[1,2-α]pyridin-3-yl)ethan-1-one has been synthesized as part of a novel bioactive tri-substituted-condensed-imidazopyridines. These compounds, including a specific derivative 1-(2-Methyl-8-naphthalen-1-yl-imidazo [1,2-α]pyridine-3-yl)-ethanone (compound 3f), have shown significant inhibitory activity against snake venom Phospholipase A2. This suggests potential therapeutic applications in treating snake venom poisoning (Anilkumar et al., 2015).
Synthesis of Imidazopyridine-fused Chromones
The synthesis of a heterocyclic scaffold that combines imidazo[1,2-a]pyridine with substituted chromone has been achieved. This compound was synthesized using a one-pot procedure, which is indicative of its potential in streamlined pharmaceutical manufacturing processes (Costa & Proença, 2011).
Regiospecific Synthesis
3-Substituted imidazo[1,2-a]pyridines and related compounds have been synthesized regiospecifically. These compounds are significant due to their yields of 35-92%, indicating efficient production methods, which could be beneficial for large-scale pharmaceutical applications (Katritzky et al., 2003).
Antifungal Activity
Certain derivatives of imidazo[1,2-a]pyridine, like (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone, have been synthesized and tested for antifungal activity. These compounds showed moderate activity against strains of Candida species, indicating potential use in antifungal medications (Mamolo et al., 2003).
Fluorescent Probes for Mercury Ion
Some imidazo[1,2-a]pyridine derivatives have been found effective as fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solutions. This highlights their potential in environmental monitoring and industrial applications (Shao et al., 2011).
Potential Therapeutic Agents
The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. This includes its use in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic applications. It has been represented in various marketed preparations, suggesting its wide therapeutic potential (Deep et al., 2016).
Mechanism of Action
Target of Action
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone primarily targets specific enzymes and receptors within the cell. These targets often include kinases and G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. By binding to these targets, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by forming hydrogen bonds and hydrophobic interactions. This binding alters the conformation of the target proteins, leading to either activation or inhibition of their function. For instance, if this compound binds to a kinase, it may inhibit its activity, thereby blocking downstream signaling pathways that promote cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound include the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are critical for regulating cell survival, growth, and metabolism. By inhibiting key components of these pathways, this compound can induce apoptosis in cancer cells and reduce tumor growth .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body and can cross the blood-brain barrier. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects are achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell cycle regulation. As a result, this compound shows potential as an anti-cancer agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, acidic conditions may enhance the stability of the compound, while high temperatures could lead to its degradation. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIYJQYRNBCBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577331 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-64-8 | |
Record name | 3-Acetylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29096-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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